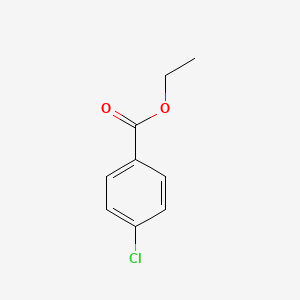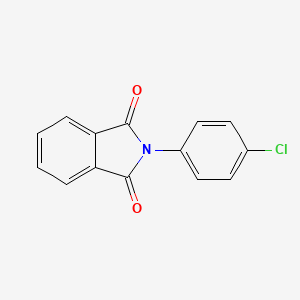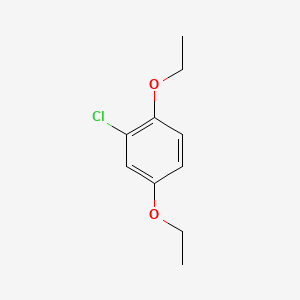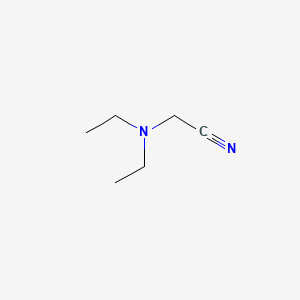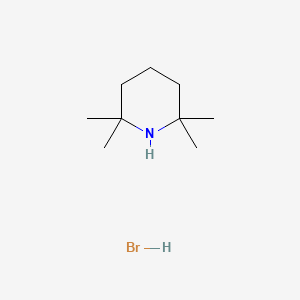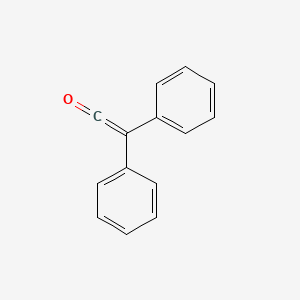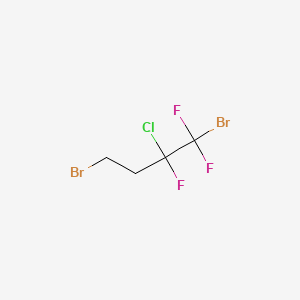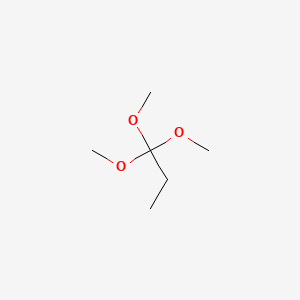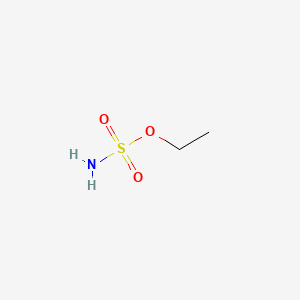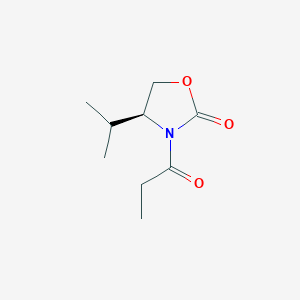
テトラ酢酸シリコン
概要
説明
Silicon tetraacetate is an alternative to silicon hydride and alkoxide for low-temperature SiO2 production . It reacts with ethanol in the absence of water to form silica gel and ethyl acetate . It is reported as a sol-gel precursor .
Synthesis Analysis
Silicon tetraacetate may be used in the preparation of silicon dioxide thin films by a direct photochemical vapor deposition method . It may also be used as a starting material in the synthesis of silicon complexes with monofunctional bidentate Schiff bases .
Molecular Structure Analysis
The molecular formula of Silicon tetraacetate is C8H12O8Si . Its molecular weight is 264.26 . The 3D chemical structure image of Silicon tetraacetate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
Silicon tetraacetate reacts with ethanol in the absence of water to form silica gel and ethyl acetate . It is reported as a sol-gel precursor . A straightforward method for the direct synthesis of amides from amines and carboxylic acids without exclusion of air or moisture using diphenylsilane with N-methylpyrrolidine has been developed .
Physical And Chemical Properties Analysis
Silicon tetraacetate is an off-white crystalline solid . It has a melting point of 111-115°C (lit.) and a boiling point of 148°C/5mmHg (lit.) . It is soluble in acetone and benzene . It has a density of 1.18 g/cm3 . It is extremely hygroscopic and reacts with water .
科学的研究の応用
二酸化ケイ素薄膜の調製
テトラ酢酸シリコンは、直接光化学気相成長法による二酸化ケイ素(SiO2)薄膜の調製に使用されます。 この用途は、半導体産業における絶縁層の形成や、集積回路の製造におけるマイクロエレクトロニクスにおいて非常に重要です .
ケイ素錯体の合成
これは、モノ官能性二座シッフ塩基を用いたケイ素錯体の合成における出発物質として役立ちます。 これらの錯体は、独自の構造的および電子的な特性により、触媒や材料科学における潜在的な用途を有しています .
ゾルゲル法
テトラ酢酸シリコン由来のゾルは迅速にゲル化し、これはゾルゲル法において重要です。 ゾルゲル法は、コーティング、光学、電子機器などの用途を有する、低温でセラミックやガラス材料を作成するために用いられます .
アミンアシル化
これは、効率的なアミンアシル化剤として作用します。 これは、医薬品、ポリマー、天然物の製造において基本的なアミド結合の形成において、有機合成において特に関連しています .
作用機序
Target of Action
Silicon tetraacetate primarily targets ethanol in the absence of water . It is used as a sol-gel precursor , which means it is a compound that undergoes various reactions to form a gel, a state of matter that has properties between those of liquids and solids.
Mode of Action
The mode of action of Silicon tetraacetate involves a reaction with ethanol in the absence of water . This reaction results in the formation of silica gel and ethyl acetate . The Silicon tetraacetate, therefore, acts as a catalyst in this reaction, facilitating the transformation of ethanol into silica gel and ethyl acetate .
Biochemical Pathways
The biochemical pathway affected by Silicon tetraacetate is the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. Silicon tetraacetate, as a sol-gel precursor, plays a crucial role in this pathway. The resulting silica gel can have various applications, including the preparation of silicon dioxide thin films .
Result of Action
The result of the action of Silicon tetraacetate is the formation of silica gel and ethyl acetate . This reaction is significant in the field of materials science, where the resulting silica gel can be used in various applications, including the preparation of silicon dioxide thin films .
Action Environment
The action of Silicon tetraacetate is influenced by the presence or absence of water . Specifically, Silicon tetraacetate reacts with ethanol in the absence of water . Therefore, the environment in which Silicon tetraacetate is used must be carefully controlled to ensure the absence of water for the reaction to proceed as desired.
Safety and Hazards
Silicon tetraacetate is corrosive to eyes and skin . Inhalation may cause inflammation of the respiratory tract, edema, and chemical pneumonitis . Ingestion may cause damage to the mouth, throat, and esophagus . It is recommended to use only outdoors or in a well-ventilated area and to wear eye/face protection .
特性
IUPAC Name |
triacetyloxysilyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O8Si/c1-5(9)13-17(14-6(2)10,15-7(3)11)16-8(4)12/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVRVDPMGYFCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889353 | |
| Record name | Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very hygroscopic solid; [Merck Index] White crystalline solid; [MSDSonline] | |
| Record name | Silicon tetraacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8700 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
562-90-3 | |
| Record name | Tetraacetoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=562-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicon tetraacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraacetoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILICON TETRAACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7LP47EPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of silicon tetraacetate in scientific research?
A: Silicon tetraacetate is primarily employed as a precursor for the synthesis of silicon dioxide (SiO2) thin films [, , , , , ]. It's also used to create various other materials like silicon oxycarbides [] and phosphosilicate gels [, ].
Q2: How is silicon dioxide typically deposited using silicon tetraacetate?
A: Silicon tetraacetate can be used in both thermal and photochemical vapor deposition methods [, , ]. Thermal decomposition of the precursor at temperatures between 300-500°C produces SiO2 films []. Alternatively, using an ArF excimer laser allows for direct photochemical vapor deposition even at room temperature [, ].
Q3: What are the advantages of using silicon tetraacetate for silicon dioxide synthesis compared to other methods?
A: Silicon tetraacetate offers advantages over the traditional sol-gel method in terms of solution stability and the lower processing temperatures required []. This makes it a more practical and efficient precursor in certain applications.
Q4: How does the method of silicon dioxide preparation using silicon tetraacetate affect the film properties?
A: Films prepared by laser-assisted deposition exhibit lower dielectric constants compared to those produced by thermal decomposition at similar temperatures []. This suggests that the laser method might offer better control over the film's electrical properties.
Q5: What is the role of non-bridging oxygen in silicon dioxide films prepared from silicon tetraacetate?
A: The presence of non-bridging oxygen, as indicated by the absorbance at around 950 cm-1 in the infrared spectrum, contributes to ionic polarization and affects the dielectric constant of the SiO2 film []. Annealing the film in air reduces the amount of non-bridging oxygen, leading to a denser film with potentially different electrical properties [].
Q6: Can silicon tetraacetate be used to synthesize materials other than silicon dioxide?
A: Yes, silicon tetraacetate serves as a versatile precursor for various materials. It's used in synthesizing silica nanotubes and nanohelices through thermolysis within nanoporous alumina templates in the presence of block copolymers []. Additionally, it plays a crucial role in creating phosphosilicate gels [, ], silicon oxycarbides for lithium-ion batteries [], borosilicate fibers [], and even mesoporous metallosilicates [, , ].
Q7: How is silicon tetraacetate used in the synthesis of phosphosilicate gels?
A: Silicon tetraacetate reacts with tris(trimethylsilyl)phosphate in a non-hydrolytic condensation reaction, eliminating acetic acid esters and forming phosphosilicate gels [, ]. This method provides better control over the reaction and leads to the formation of Si–O–P bonds, unlike traditional hydrolytic methods that often result in silica gels impregnated with phosphoric acid [].
Q8: What are the unique characteristics of phosphosilicate gels synthesized using silicon tetraacetate?
A: These gels exhibit a high surface area (up to 450 m2 g-1), contain octahedral SiO6 groups linked to phosphorus atoms, and possess a condensation degree of 75–82% []. The gel surface is covered with acetate and trimethylsiloxy groups, offering possibilities for further modification and tailoring of material properties [].
Q9: What is the role of silicon tetraacetate in the synthesis of mesoporous metallosilicates?
A: Silicon tetraacetate is employed in a non-hydrolytic sol-gel process, reacting with metal amides like titanium or zirconium diethylamide [, ]. This reaction, carried out in the presence of a Pluronic surfactant template, results in the formation of mesoporous metallosilicates with a high surface area and a homogeneous distribution of metal oxide nanoparticles within the silica matrix [, ].
Q10: How do these mesoporous metallosilicates benefit from the use of silicon tetraacetate?
A: Utilizing silicon tetraacetate allows for controlled synthesis and leads to materials with superior properties. For instance, the incorporation of tantalum through the non-hydrolytic sol-gel method, using silicon tetraacetate as a precursor, results in highly dispersed, mainly monomeric, TaOx species in the silica matrix []. These sites are more active in dehydration reactions compared to catalysts prepared by impregnation, leading to a higher yield of butadiene from ethanol [].
Q11: Are there any studies on the environmental impact of using silicon tetraacetate?
A11: While the provided research papers primarily focus on the synthesis and applications of materials derived from silicon tetraacetate, information regarding its environmental impact or degradation pathways is limited. Further research is needed to assess the ecotoxicological effects and develop strategies for mitigating any potential negative impacts associated with its use.
Q12: What are the alternative precursors to silicon tetraacetate, and how do they compare?
A: The choice of alternative precursors depends on the desired material and synthesis route. For instance, tetraethyl orthosilicate (TEOS) is commonly used in sol-gel processing of SiO2. While silicon tetraacetate offers advantages like lower processing temperatures and better solution stability compared to TEOS in some cases, further research comparing their performance, cost, and overall impact is needed to determine the most suitable precursor for specific applications [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

